Cas no 127103-83-7 (3,3-dimethylpyrrolidine-2-thione)

3,3-dimethylpyrrolidine-2-thione 化学的及び物理的性質
名前と識別子
-
- 3,3-dimethylpyrrolidine-2-thione
- CFA10383
- SCHEMBL20185716
- CS-0035637
- 2-Pyrrolidinethione, 3,3-dimethyl-
- AKOS006349332
- AS-61839
- W12656
- DTXSID70569917
- MFCD19217080
- SY124822
- 127103-83-7
- 3,3-Dimethylpyrrolidine-2-thione
-
- MDL: MFCD19217080
- インチ: InChI=1S/C6H11NS/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8)
- InChIKey: QWAVPKNPPQGTHT-UHFFFAOYSA-N
- ほほえんだ: CC1(CCNC1=S)C
計算された属性
- せいみつぶんしりょう: 129.06122053g/mol
- どういたいしつりょう: 129.06122053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 44.1Ų
3,3-dimethylpyrrolidine-2-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D454095-100mg |
3,3-dimethylpyrrolidine-2-thione |
127103-83-7 | 100mg |
$ 250.00 | 2022-06-05 | ||
TRC | D454095-10mg |
3,3-dimethylpyrrolidine-2-thione |
127103-83-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D454095-50mg |
3,3-dimethylpyrrolidine-2-thione |
127103-83-7 | 50mg |
$ 160.00 | 2022-06-05 | ||
abcr | AB488468-250mg |
3,3-Dimethylpyrrolidine-2-thione; . |
127103-83-7 | 250mg |
€599.20 | 2025-03-19 | ||
1PlusChem | 1P000X5Q-500mg |
2-Pyrrolidinethione, 3,3-dimethyl- |
127103-83-7 | 95% | 500mg |
$452.00 | 2024-07-09 | |
A2B Chem LLC | AA42174-500mg |
3,3-Dimethylpyrrolidine-2-thione |
127103-83-7 | 95% | 500mg |
$434.00 | 2024-04-20 | |
eNovation Chemicals LLC | D759672-250mg |
2-Pyrrolidinethione, 3,3-dimethyl- |
127103-83-7 | 95% | 250mg |
$540 | 2025-02-18 | |
eNovation Chemicals LLC | D759672-2g |
2-Pyrrolidinethione, 3,3-dimethyl- |
127103-83-7 | 95% | 2g |
$2035 | 2025-02-24 | |
eNovation Chemicals LLC | D759672-1g |
2-Pyrrolidinethione, 3,3-dimethyl- |
127103-83-7 | 95% | 1g |
$1085 | 2025-02-24 | |
eNovation Chemicals LLC | D759672-500mg |
2-Pyrrolidinethione, 3,3-dimethyl- |
127103-83-7 | 95% | 500mg |
$775 | 2025-02-24 |
3,3-dimethylpyrrolidine-2-thione 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
3,3-dimethylpyrrolidine-2-thioneに関する追加情報
3,3-Dimethylpyrrolidine-2-Thione: A Comprehensive Overview
The compound 3,3-dimethylpyrrolidine-2-thione (CAS No: 127103-83-7) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of thiones, which are sulfur analogs of ketones, and its structure consists of a five-membered pyrrolidine ring with two methyl groups attached to the third carbon and a thione group at the second position. The thione functional group imparts distinctive chemical properties, making this compound highly versatile in various chemical reactions and industrial applications.
Recent studies have highlighted the potential of 3,3-dimethylpyrrolidine-2-thione in the field of organic synthesis. Researchers have explored its role as a building block for constructing complex molecular frameworks, particularly in the synthesis of bioactive compounds. The molecule's ability to undergo nucleophilic addition reactions has been extensively studied, offering new insights into its reactivity and selectivity under different reaction conditions.
In terms of synthesis, 3,3-dimethylpyrrolidine-2-thione can be prepared through various methods, including the cyclization of amino thioesters or the reaction of diamines with carbon disulfide. Recent advancements in catalytic methods have improved the efficiency and scalability of these synthesis routes, making this compound more accessible for large-scale production.
The chemical properties of 3,3-dimethylpyrrolidine-2-thione are heavily influenced by its thione group. This functional group exhibits high reactivity towards nucleophiles, enabling it to participate in a wide range of reactions such as Michael additions, conjugate additions, and cycloadditions. These reactions are crucial in the development of novel materials and pharmaceuticals.
One of the most promising applications of 3,3-dimethylpyrrolidine-2-thione is in the field of drug discovery. Its ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry. Recent research has demonstrated its potential as a chelating agent in metalloenzyme inhibitors, opening new avenues for therapeutic interventions.
Moreover, 3,3-dimethylpyrrolidine-2-thione has found applications in polymer chemistry due to its ability to act as a crosslinking agent. This property has been exploited in the development of advanced materials with improved mechanical and thermal stability. The compound's role in enhancing polymer performance has been validated through numerous experimental studies and computational modeling techniques.
From an environmental perspective, researchers have investigated the biodegradation pathways of 3,3-dimethylpyrrolidine-2-thione to assess its eco-friendliness. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation through oxidative cleavage and hydrolysis pathways. These findings are significant for industries seeking sustainable alternatives for chemical intermediates.
In conclusion, 3,3-dimethylpyrrolidine-2-thione (CAS No: 127103-83-7) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties and versatile reactivity continue to drive innovative research and development efforts. As new studies emerge, this compound is poised to play an even greater role in advancing modern chemistry and material science.
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